molecular formula C24H20ClN3O4 B12031643 3-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 477730-32-8

3-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12031643
CAS No.: 477730-32-8
M. Wt: 449.9 g/mol
InChI Key: CBRYGWOLLJQICW-MZJWZYIUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acylation of 3-methylbenzoic acid to form 3-methylbenzoyl chloride. This intermediate is then reacted with aminoacetyl hydrazide to form the carbohydrazonoyl derivative. Finally, this intermediate is esterified with 4-chlorobenzoic acid under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

3-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest it may influence signaling pathways involved in cell growth and apoptosis .

Properties

CAS No.

477730-32-8

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

[3-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H20ClN3O4/c1-16-4-2-6-19(12-16)23(30)26-15-22(29)28-27-14-17-5-3-7-21(13-17)32-24(31)18-8-10-20(25)11-9-18/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI Key

CBRYGWOLLJQICW-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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